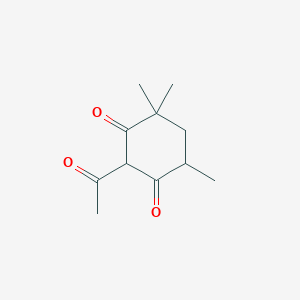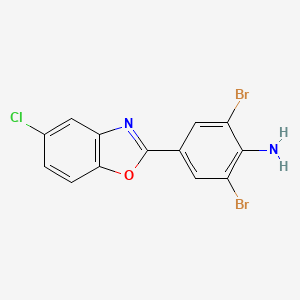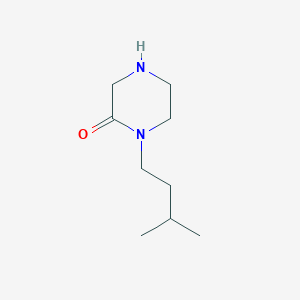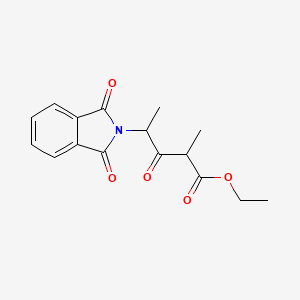
N-(2-Hydroxy-1,1-dimethylethyl)undecanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Hydroxy-1,1-dimethylethyl)undecanamide is an organic compound with the molecular formula C15H31NO2. It is a derivative of undecanamide, featuring a hydroxy group and a dimethylethyl group attached to the nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxy-1,1-dimethylethyl)undecanamide typically involves the reaction of undecanoyl chloride with 2-amino-2-methyl-1-propanol under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques like recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Hydroxy-1,1-dimethylethyl)undecanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alcohols or alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of N-(2-oxo-1,1-dimethylethyl)undecanamide.
Reduction: Formation of N-(2-hydroxy-1,1-dimethylethyl)undecylamine.
Substitution: Formation of N-(2-alkoxy-1,1-dimethylethyl)undecanamide.
Applications De Recherche Scientifique
N-(2-Hydroxy-1,1-dimethylethyl)undecanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the formulation of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of N-(2-Hydroxy-1,1-dimethylethyl)undecanamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The amide group can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as antimicrobial or anti-inflammatory activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-Hydroxy-1,1-dimethylethyl)decanamide
- N-(2-Hydroxy-1,1-dimethylethyl)dodecanamide
- N-(2-Hydroxy-1,1-dimethylethyl)octanamide
Uniqueness
N-(2-Hydroxy-1,1-dimethylethyl)undecanamide is unique due to its specific chain length and the presence of both a hydroxy and a dimethylethyl group. These structural features confer distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Numéro CAS |
51848-22-7 |
|---|---|
Formule moléculaire |
C15H31NO2 |
Poids moléculaire |
257.41 g/mol |
Nom IUPAC |
N-(1-hydroxy-2-methylpropan-2-yl)undecanamide |
InChI |
InChI=1S/C15H31NO2/c1-4-5-6-7-8-9-10-11-12-14(18)16-15(2,3)13-17/h17H,4-13H2,1-3H3,(H,16,18) |
Clé InChI |
BDIITUILCUVPFU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(=O)NC(C)(C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5,10-Dihydroxy-3,7-dimethyl-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,8-dione](/img/structure/B13806114.png)





![3-[1-(3-Phenylpropyl)-3-propyl-3-pyrrolidinyl]phenol](/img/structure/B13806158.png)
![sodium;[[(2R,3S,4R,5R)-5-(3-acetylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methyl phosphate](/img/structure/B13806160.png)


